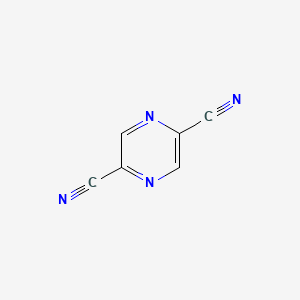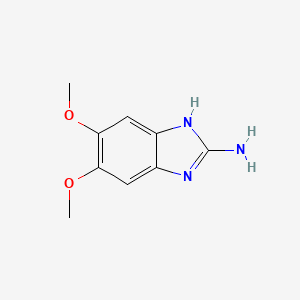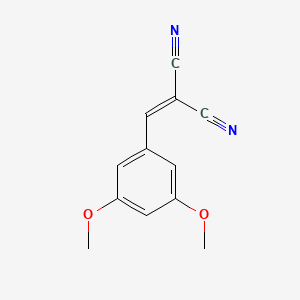![molecular formula C11H14Cl2O2 B3025384 10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid CAS No. 1022462-94-7](/img/structure/B3025384.png)
10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid
Overview
Description
10,10-Dichlorotricyclo[7100~4,6~]decane-5-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 10,10-Dichlorotricyclo[7100~4,6~]decane-5-carboxylic acid typically involves multiple steps, starting with the formation of the tricyclic core This can be achieved through a series of cyclization reactionsThe carboxylic acid group is then introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide .
Chemical Reactions Analysis
10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid finds applications in diverse scientific research areas:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s stability makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The chlorine atoms and carboxylic acid group play crucial roles in these interactions, affecting the compound’s binding affinity and reactivity .
Comparison with Similar Compounds
Compared to other tricyclic compounds, 10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid is unique due to its chlorine atoms and carboxylic acid group. Similar compounds include:
5,10-Dioxatricyclo[7.1.0.0(4,6)]decane: Lacks chlorine atoms and has different reactivity.
1,2,5,6-Diepoxycyclooctane: Contains epoxide groups instead of chlorine atoms.
This compound’s unique structure and reactivity make it a valuable subject for scientific research and industrial applications.
Properties
IUPAC Name |
10,10-dichlorotricyclo[7.1.0.04,6]decane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2O2/c12-11(13)7-3-1-5-6(2-4-8(7)11)9(5)10(14)15/h5-9H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMXBVDXHDBMDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(Cl)Cl)CCC3C1C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393779 | |
| Record name | 10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022462-94-7 | |
| Record name | 10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride](/img/structure/B3025301.png)
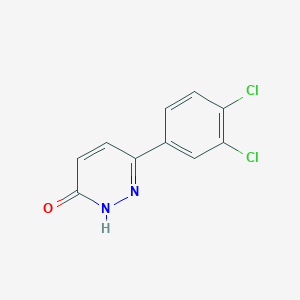
![[2,2'-Bipyridine]-5,5'-diamine](/img/structure/B3025308.png)

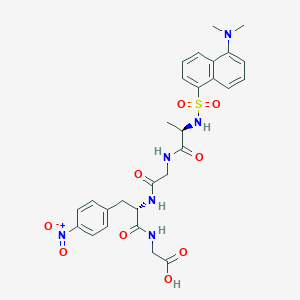

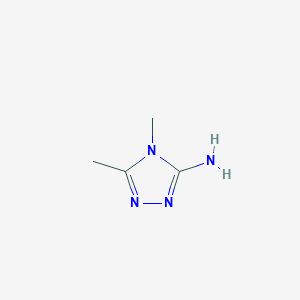


![3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B3025318.png)
